molecular formula C8H11F3O2 B1451629 1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester CAS No. 1040683-08-6

1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester

Cat. No. B1451629
M. Wt: 196.17 g/mol
InChI Key: AYUISFJYNKIHDD-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester is a chemical compound with the molecular formula C8H11F3O2 . It has a molecular weight of 196.17 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11F3O2/c1-2-13-6(12)7(4-3-5-7)8(9,10)11/h2-5H2,1H3 . This indicates that the compound contains a cyclobutane ring with a trifluoromethyl group and a carboxylic acid ethyl ester group attached to it.


Physical And Chemical Properties Analysis

This compound has a density of 1.330 g/mL at 25 °C . Other physical and chemical properties such as boiling point or solubility are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Transformations

1. Synthesis from 1,3-Dibromoacetone Dimethyl Ketal The synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, including 1-amino-3-(trifluoromethyl) cyclobutanecarboxylic and 1-amino-3,3-bis(trifluoromethyl)cyclobutanecarboxylic acids, was performed from 1,3-dibromoacetone dimethyl ketal. The pivotal step involves converting the acid moiety into a trifluoromethyl group using SF4 and HF (Radchenko et al., 2009).

2. Reactivity in Ring-Opening Metathesis Polymerization (ROMP) A study on the reactivities of a series of 1-substituted cyclobutene derivatives as substrates for ring-opening metathesis polymerization (ROMP) revealed that secondary amides of 1-cyclobutenecarboxylic acid and esters of 1-cyclobutene-1-methanol undergo polymerization. Secondary amides yield translationally invariant polymers (E-olefins), while carbinol esters produce stereo- and regiochemically heterogeneous polymers. In contrast, 1-cyclobutenecarboxylic acid esters and tertiary amides undergo ring-opening metathesis (ROM) but not ROMP (Song et al., 2010).

3. Building Blocks for Difunctional Trifluoromethylcyclopentane Derivatives 1-(Trifluoromethyl)cyclopent-3-enecarboxylic acid derivatives have been synthesized and applied as platforms for various difunctional trifluoromethylcyclopentane derivatives. These building blocks were initially prepared from a pentafluorodithiopropanoic ester and later from commercially available trifluoropropanoic acid or its methyl ester (Grellepois et al., 2012).

Applications in Organic Synthesis

1. Intermediate for Indole Synthesis 2-Trifluoromethanesulfonyloxyindole-1-carboxylic acid ethyl ester is a practical intermediate for the synthesis of 2-carbosubstituted indoles through palladium-catalyzed coupling reactions, giving rise to a variety of indoles in good to excellent yields (Rossi et al., 2006).

2. Polyfluorinated Vinylogue of Tetrathiafulvalene Synthesis The ethyl ester of beta-bromoperfluorodithiocrotonic acid reacts with dimethyl acetylenedicarboxylate to produce 1,4-difluoro-2,3-bis(trifluoromethyl)-but-2-ene-1,4-diylidene-2,2'-bis(4',5'-dicarbomethoxy-1',3'-dithiole), a new type of vinylogue of tetrathiafulvalene. Thermal transformations of this compound lead to cyclization products depending on the temperature (Timoshenko et al., 2003).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 3 Oral .

properties

IUPAC Name

ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c1-2-13-6(12)7(4-3-5-7)8(9,10)11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUISFJYNKIHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651281
Record name Ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoromethyl)cyclobutanecarboxylic acid ethyl ester

CAS RN

1040683-08-6
Record name Ethyl 1-(trifluoromethyl)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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